5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
5,6-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a fused benzene and pyridine ring system, which imparts unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Formation of Tetrahydroquinoline Core: The core tetrahydroquinoline structure can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a primary amine in the presence of an acid catalyst[_{{{CITATION{{{_3{4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2.
Methylation: 4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the tetrahydroquinoline base with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.
Reduction: Reduction reactions can reduce the compound to simpler amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline derivatives, quinone derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated, acylated, or amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets can provide insights into the development of new therapeutic agents.
Medicine: The compound's derivatives have been explored for their medicinal properties. Some derivatives exhibit promising activity against various diseases, making them candidates for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 5,6-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, these compounds can modulate biological pathways by binding to enzymes, receptors, or other macromolecules, leading to changes in cellular processes.
Molecular Targets and Pathways:
Enzymes: Some derivatives may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: Binding to receptors can trigger signaling cascades that influence cellular responses.
Macromolecules: Interaction with DNA or RNA can alter gene expression and protein synthesis.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical structure but lacking the methyl groups.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline: Another tetrahydroquinoline derivative with different positions of methyl groups.
Tetrahydroisoquinoline: A structural isomer with a different arrangement of atoms.
Uniqueness: 5,6-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific placement of methyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its distinct properties.
Properties
CAS No. |
2408966-40-3 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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